Ripk1-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

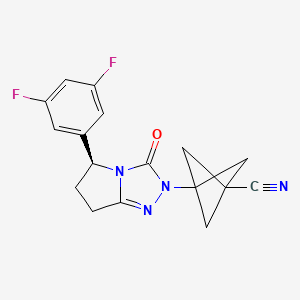

Molecular Formula |

C17H14F2N4O |

|---|---|

Molecular Weight |

328.32 g/mol |

IUPAC Name |

3-[(5S)-5-(3,5-difluorophenyl)-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-yl]bicyclo[1.1.1]pentane-1-carbonitrile |

InChI |

InChI=1S/C17H14F2N4O/c18-11-3-10(4-12(19)5-11)13-1-2-14-21-23(15(24)22(13)14)17-6-16(7-17,8-17)9-20/h3-5,13H,1-2,6-8H2/t13-,16?,17?/m0/s1 |

InChI Key |

VAJYDZXWUQIBAA-IGEOTXOUSA-N |

Isomeric SMILES |

C1CC2=NN(C(=O)N2[C@@H]1C3=CC(=CC(=C3)F)F)C45CC(C4)(C5)C#N |

Canonical SMILES |

C1CC2=NN(C(=O)N2C1C3=CC(=CC(=C3)F)F)C45CC(C4)(C5)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Ripk1-IN-21 in Modulating the TNF-alpha Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound Ripk1-IN-21 and its effects on the Tumor Necrosis Factor-alpha (TNF-alpha) signaling pathway. The document details the intricate mechanisms of TNF-alpha signaling, the critical role of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) as a key signaling node, and the inhibitory action of this compound. It includes available quantitative data, detailed experimental protocols for assessing RIPK1 inhibition, and visual diagrams to elucidate the complex signaling cascades and experimental workflows.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound. Currently, publicly available information is limited, highlighting the need for further research to fully characterize this inhibitor.

| Parameter | Value | Cell Line/Assay Condition |

| EC50 | 14.8 nM | Not specified in available literature.[1] |

The TNF-alpha Signaling Pathway: A Dual Role in Cell Fate

TNF-alpha is a pleiotropic cytokine that orchestrates a wide range of cellular responses, including inflammation, immunity, and programmed cell death. Its signaling is primarily mediated through its receptor, TNFR1. The binding of TNF-alpha to TNFR1 triggers a cascade of intracellular events that can lead to one of three distinct outcomes: cell survival, apoptosis, or necroptosis. At the heart of this decision-making process lies RIPK1, a kinase that acts as a critical molecular switch.

2.1. Pro-Survival Signaling via NF-κB Activation

Upon TNF-alpha binding, TNFR1 recruits a multi-protein complex, known as Complex I, to the intracellular domain of the receptor. This complex consists of TRADD, TRAF2, cIAP1/2, and RIPK1. Within Complex I, RIPK1 undergoes polyubiquitination, which serves as a scaffold to recruit and activate the IKK complex. The IKK complex, in turn, phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB promotes the expression of genes involved in cell survival, inflammation, and immune responses.

2.2. Induction of Apoptosis

Under conditions where the pro-survival NF-κB pathway is inhibited or compromised, the signaling cascade can shift towards apoptosis. In this scenario, RIPK1, along with TRADD and FADD, forms a cytosolic death-inducing complex known as Complex IIa. This complex recruits and activates pro-caspase-8, initiating a caspase cascade that culminates in the execution of apoptosis, a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

2.3. Execution of Necroptosis

In situations where caspase-8 is inhibited or absent, a third pathway, necroptosis, is initiated. RIPK1 interacts with another serine/threonine kinase, RIPK3, to form a complex called the necrosome, or Complex IIb. Within the necrosome, RIPK1 and RIPK3 phosphorylate and activate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents, a hallmark of necroptotic cell death.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating RIPK1 inhibitors.

Caption: TNF-alpha signaling pathways leading to survival, apoptosis, or necroptosis, and the inhibitory action of this compound.

References

Investigating the Downstream Targets of Ripk1-IN-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and cell death.[1][2][3][4] Its dual role as a scaffold and a kinase allows it to participate in a complex network of interactions that can lead to either cell survival through the activation of NF-κB and MAPK pathways or programmed cell death via apoptosis or necroptosis.[2][3][4][5] The kinase activity of RIPK1 is a key driver of the necroptotic pathway and has been implicated in the pathogenesis of a range of inflammatory and neurodegenerative diseases, making it a prime target for therapeutic intervention.[2][5][6][7][8]

This technical guide focuses on the downstream targets of Ripk1-IN-21 , a potent and selective dual-mode inhibitor of RIPK1. It has been identified as compound ZB-R-55 , which uniquely occupies both the allosteric and ATP-binding pockets of the RIPK1 kinase domain.[1][6] This guide will provide an in-depth overview of the known downstream effects of inhibiting RIPK1 with this compound, summarize available quantitative data, present detailed experimental protocols for studying its activity, and visualize the key signaling pathways involved.

Mechanism of Action of this compound (ZB-R-55)

This compound (ZB-R-55) is a highly potent and selective inhibitor of RIPK1 kinase activity.[6] Its dual-binding mechanism, targeting both a hydrophobic allosteric pocket and the ATP-binding site, confers high affinity and specificity.[2][6] The crystal structure of the human RIPK1 kinase domain in complex with ZB-R-55 (PDB ID: 7FCZ) provides a detailed view of this interaction.[1] By inhibiting the kinase function of RIPK1, this compound is expected to block the signaling cascade that leads to necroptosis and to modulate inflammatory responses.

The primary molecular consequence of this compound binding is the prevention of RIPK1 autophosphorylation, a critical step for its activation and the subsequent recruitment and phosphorylation of downstream targets.[2][4] This inhibitory action effectively blocks the formation of the necrosome, a protein complex essential for the execution of necroptosis.

Data Presentation: Quantitative Effects of this compound (ZB-R-55)

While comprehensive proteomics and transcriptomics data for this compound are not yet publicly available, the initial characterization of ZB-R-55 provides key quantitative metrics of its potency and efficacy.

| Parameter | Value | Cell Line/System | Reference |

| RIPK1 Kinase Inhibition (IC50) | 0.88 nM | In vitro kinase assay | [3] |

| Necroptosis Inhibition (EC50) | 1.9 nM | HT-29 cells (TNFα/Smac mimetic/z-VAD-fmk induced) | [6] |

| Cytokine Inhibition (TNFα) | Effective in a sepsis model | In vivo mouse model | [6] |

| Kinase Selectivity | Highly selective against a panel of 466 kinases | DiscoveRx KINOMEscan | [3] |

Downstream Signaling Pathways Modulated by this compound

Inhibition of RIPK1 kinase activity by this compound is predicted to have significant effects on several key downstream signaling pathways.

Necroptosis Pathway

The most direct and well-characterized downstream effect of RIPK1 kinase inhibition is the suppression of necroptosis. By preventing the autophosphorylation of RIPK1, this compound blocks the recruitment and subsequent phosphorylation of RIPK3. This, in turn, prevents the phosphorylation and oligomerization of the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of necroptosis that mediates plasma membrane rupture.

Figure 1. Inhibition of the Necroptosis Pathway by this compound.

Inflammatory Signaling

RIPK1 acts as a scaffold in Complex I to mediate the activation of the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. While the kinase activity of RIPK1 is not essential for this scaffolding function, its inhibition can modulate inflammatory responses in certain contexts. For instance, in a lipopolysaccharide (LPS)-induced sepsis model, ZB-R-55 demonstrated efficacy in suppressing the cytokine storm, suggesting an impact on inflammatory signaling downstream of Toll-like receptors (TLRs).[6]

Figure 2. Potential Modulation of Inflammatory Signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the downstream targets of this compound, adapted from established protocols in the field.

In Vitro RIPK1 Kinase Assay

This protocol is for determining the direct inhibitory activity of this compound on RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 (e.g., from Carna Biosciences)

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

This compound (ZB-R-55)

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 5 µL of diluted this compound to each well.

-

Add 10 µL of a solution containing recombinant RIPK1 and MBP in kinase assay buffer.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of kinase assay buffer containing [γ-³²P]ATP.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 15 minutes each in 0.75% phosphoric acid.

-

Rinse with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Necroptosis Assay

This protocol assesses the ability of this compound to protect cells from induced necroptosis.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM supplemented with 10% FBS and penicillin/streptomycin

-

Human TNFα

-

Smac mimetic (e.g., BV6)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound (ZB-R-55)

-

CellTiter-Glo Luminescent Cell Viability Assay (Promega)

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate for 24 hours at 37°C in a CO₂ incubator.

-

Measure cell viability using the CellTiter-Glo assay according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Downstream Targets

This protocol is for detecting changes in the phosphorylation status of key downstream proteins.

Materials:

-

L929 mouse fibrosarcoma cells

-

Mouse TNFα

-

z-VAD-fmk

-

This compound (ZB-R-55)

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed L929 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with this compound for 1 hour.

-

Induce necroptosis with TNFα (e.g., 10 ng/mL) and z-VAD-fmk (e.g., 20 µM) for the desired time (e.g., 4-6 hours).

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL detection system.

Experimental Workflow for Target Identification

A comprehensive investigation of the downstream targets of this compound would involve a multi-omics approach.

Figure 3. Proposed Experimental Workflow for Downstream Target Identification.

Conclusion and Future Directions

This compound (ZB-R-55) is a potent and selective dual-mode inhibitor of RIPK1 kinase activity with demonstrated efficacy in preclinical models of inflammatory disease. Its primary downstream effect is the inhibition of the necroptotic cell death pathway. While initial characterization has provided valuable quantitative data on its potency, a comprehensive understanding of its impact on the broader cellular landscape awaits detailed proteomics and transcriptomics studies.

Future investigations should focus on:

-

Global Proteomics and Transcriptomics: To identify all protein and gene expression changes induced by this compound in relevant cell types and disease models.

-

Quantitative Phosphoproteomics: To map the specific phosphorylation events that are modulated by this compound treatment.

-

In Vivo Efficacy Studies: To further evaluate the therapeutic potential of this compound in a wider range of inflammatory and neurodegenerative disease models.

The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the downstream targets of this promising therapeutic candidate and to elucidate the intricate role of RIPK1 kinase in health and disease.

References

- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Potent and Selective RIPK1 Inhibitors Targeting Dual-Pockets for the Treatment of Systemic Inflammatory Response Syndrome and Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 8. RIPK1 prevents aberrant ZBP1-initiated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Characterizing the Cellular Functions of Ripk1-IN-21: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways, governing inflammation, apoptosis, and necroptosis. Its multifaceted role in both promoting cell survival and orchestrating programmed cell death makes it a compelling therapeutic target for a host of inflammatory and neurodegenerative diseases. Ripk1-IN-21 is a potent inhibitor of RIPK1, offering a valuable tool for dissecting the intricate cellular functions of this kinase. This technical guide provides a comprehensive overview of the cellular functions of this compound, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its quantitative effects on cellular processes.

Introduction to RIPK1 and the Rationale for Inhibition

RIPK1 is a key signaling node that integrates signals from various cellular receptors, most notably the tumor necrosis factor receptor 1 (TNFR1).[1] Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct downstream signaling cascades. Its scaffolding function is essential for the activation of the pro-survival NF-κB pathway.[2] Conversely, the kinase activity of RIPK1 is a critical driver of programmed cell death pathways, including apoptosis and a regulated form of necrosis termed necroptosis.[3][4]

Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, psoriasis, ulcerative colitis, and neurodegenerative conditions like Alzheimer's disease.[5][6] Therefore, small molecule inhibitors of RIPK1 kinase activity, such as this compound, represent a promising therapeutic strategy to mitigate inflammation and prevent pathological cell death.

Quantitative Data on this compound Efficacy

The following table summarizes the known quantitative data for this compound. It is important to note that publicly available data for this specific compound is limited. The data presented here is based on available information and may be supplemented with data from other well-characterized RIPK1 inhibitors for comparative purposes.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 14.8 nM | Inhibition of RIPK1 | [7] |

Signaling Pathways Modulated by this compound

This compound, by inhibiting the kinase activity of RIPK1, primarily impacts the signaling pathways that are dependent on this enzymatic function. These include the necroptosis and apoptosis pathways.

Inhibition of Necroptosis

Necroptosis is a form of programmed necrosis that is critically dependent on the kinase activities of RIPK1 and RIPK3.[4] Upon stimulation, typically by TNFα in the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This forms a functional necrosome, which then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the ultimate executioner of necroptosis.[4] this compound blocks the initial autophosphorylation of RIPK1, thereby preventing the formation of the necrosome and subsequent cell death.

Modulation of Apoptosis

The role of RIPK1 in apoptosis is more complex and context-dependent. In some scenarios, RIPK1 kinase activity is required for the induction of apoptosis, particularly when NF-κB signaling is inhibited.[8] In this context, RIPK1 can contribute to the activation of caspase-8. By inhibiting RIPK1 kinase activity, this compound can suppress this mode of apoptosis. However, it is important to note that RIPK1 also has a scaffolding function that can prevent apoptosis by promoting the formation of a pro-survival complex I that activates NF-κB.[2] The inhibitory action of this compound is specific to the kinase-dependent apoptotic pathways.

Experimental Protocols

The following protocols are provided as a guide for characterizing the cellular functions of this compound. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

In Vitro RIPK1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1.

Materials:

-

Recombinant human RIPK1 protein

-

This compound

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add recombinant RIPK1 to each well.

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP) to each well.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

References

- 1. mdpi.com [mdpi.com]

- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Role of Ripk1-IN-21 in Regulating Cytokine Release: A Technical Guide

Disclaimer: The specific compound "Ripk1-IN-21" is not widely documented in publicly available scientific literature. This guide therefore discusses the role of a potent and selective RIPK1 kinase inhibitor, for which "this compound" is a proxy, in regulating cytokine release based on the established mechanisms of well-characterized RIPK1 inhibitors such as Necrostatin-1 (Nec-1s) and GSK2982772.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress responses, orchestrating the delicate balance between cell survival, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its dual function as both a scaffold protein and a serine/threonine kinase positions it at a crucial signaling node downstream of various immune receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1) and Toll-like Receptors (TLRs).[3][4] Dysregulation of RIPK1 activity is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases, making it a compelling therapeutic target.[5]

This technical guide provides an in-depth overview of the role of RIPK1 in regulating cytokine release and the mechanism by which a selective RIPK1 kinase inhibitor, typified here as this compound, can modulate these inflammatory responses. We will delve into the core signaling pathways, present quantitative data on the effects of RIPK1 inhibition on cytokine production, and provide detailed experimental protocols for researchers in the field.

RIPK1 Signaling Pathways and Cytokine Regulation

RIPK1's role in cytokine regulation is primarily mediated through its involvement in the TNFR1 and TLR signaling cascades. The kinase activity of RIPK1 is a key determinant of the cellular outcome, switching between pro-survival and pro-inflammatory responses and cell death.

TNFα-Induced Signaling

Upon binding of Tumor Necrosis Factor-alpha (TNFα) to its receptor, TNFR1, a membrane-bound signaling complex, known as Complex I, is formed.[6] In this complex, RIPK1 acts as a scaffold, undergoing ubiquitination which leads to the recruitment of downstream kinases and the activation of the NF-κB and MAPK pathways.[4][6] These pathways are crucial for the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8]

Under conditions where components of Complex I are dysregulated, or when caspase-8 is inhibited, RIPK1 can dissociate and form a cytosolic death-inducing complex, known as Complex II or the necrosome.[9] The kinase activity of RIPK1 is essential for the formation of the necrosome and the initiation of necroptosis, a lytic and highly inflammatory form of programmed cell death that results in the release of damage-associated molecular patterns (DAMPs), further amplifying the inflammatory response.[2]

A selective RIPK1 kinase inhibitor like this compound is expected to block the kinase-dependent functions of RIPK1, thereby inhibiting necroptosis and the associated inflammatory cytokine release.[7][8]

Figure 1: TNFα-induced signaling pathways and the point of intervention for this compound.

Toll-like Receptor (TLR) Signaling

RIPK1 also plays a crucial role in the signaling cascade initiated by the activation of TLRs, particularly TLR4 by lipopolysaccharide (LPS).[4] In this pathway, RIPK1 can contribute to the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[4] Inhibition of RIPK1 kinase activity has been shown to attenuate LPS-induced cytokine production.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]

- 7. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necroptosis suppresses inflammation via termination of TNF- or LPS-induced cytokine and chemokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Ripk1-IN-21 in Autoimmune Disease Models: A Technical Guide

Disclaimer: Publicly available data on the in vivo efficacy and specific experimental protocols for Ripk1-IN-21 in autoimmune disease models are limited. This guide provides a comprehensive overview of the therapeutic potential of potent RIPK1 inhibitors in this context, drawing upon the known mechanism of RIPK1 and data from analogous, well-characterized RIPK1 inhibitors.

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of inflammatory and cell death pathways, making it a promising therapeutic target for a range of autoimmune and inflammatory diseases.[1][2] RIPK1 functions as a molecular switch, controlling cell fate through its dual roles as a kinase and a scaffold protein.[1] Its kinase activity is a key driver of programmed cell death pathways, namely apoptosis and necroptosis, which are implicated in the pathology of numerous autoimmune disorders.[1][3]

This technical guide explores the potential of this compound, a potent RIPK1 inhibitor, in the context of autoimmune disease models. While specific in vivo data for this compound is not extensively published, its high potency suggests significant potential for therapeutic intervention.

This compound: A Potent Inhibitor of RIPK1

This compound, also identified as Compound I-5, is a potent inhibitor of RIPK1. Its primary characteristic is its low nanomolar efficacy in inhibiting RIPK1, suggesting it could be a valuable tool for dissecting the role of RIPK1 kinase activity in disease and a promising candidate for therapeutic development.[4]

| Compound | Target | EC50 | Therapeutic Area of Interest |

| This compound (Compound I-5) | RIPK1 | 14.8 nM | Neurodegenerative, autoimmune, and inflammatory diseases[4] |

The Role of RIPK1 in Autoimmune Diseases

RIPK1 is a central mediator in signaling pathways downstream of various immune receptors, including tumor necrosis factor receptor 1 (TNFR1).[2] Dysregulation of these pathways can lead to chronic inflammation and tissue damage characteristic of autoimmune diseases. The kinase activity of RIPK1 can trigger inflammatory cell death, releasing damage-associated molecular patterns (DAMPs) that further amplify the inflammatory response. Therefore, inhibiting RIPK1 kinase activity presents a targeted approach to mitigating the pathological inflammation in these conditions.

Preclinical and Clinical Data from Analogous RIPK1 Inhibitors

To understand the potential of this compound, it is informative to review the findings from other RIPK1 inhibitors that have been evaluated in autoimmune disease models and clinical trials.

GSK2982772

GSK2982772 is a selective, orally available RIPK1 inhibitor that has been investigated in several autoimmune diseases.

Table 1: Summary of Clinical Trial Findings for GSK2982772

| Disease | Model/Study Population | Key Findings | Reference |

| Rheumatoid Arthritis | Patients with moderate to severe RA | Did not translate into meaningful clinical improvement at the evaluated doses. Disease activity scores were similar between the GSK2982772 and placebo groups.[5][6] | [5][6] |

| Psoriasis | Patients with moderate to severe plaque psoriasis | Did not result in meaningful clinical improvements despite high trough concentrations and near-complete RIPK1 target engagement in the blood.[7] | [7] |

| Ulcerative Colitis | Patients with active UC | The treatment was well tolerated but did not lead to significant differences in histological disease activity or clinical efficacy compared to placebo.[8] | [8] |

Necrostatin-1

Necrostatin-1 is a widely used tool compound that inhibits RIPK1 kinase activity and has been instrumental in elucidating the role of necroptosis in various diseases.

Table 2: Summary of Preclinical Findings for Necrostatin-1

| Disease Model | Key Findings | Reference |

| Collagen-Induced Arthritis (Mouse) | Ameliorated arthritis and reduced the expression of pro-inflammatory cytokines. | |

| Experimental Colitis (Mouse) | Reduced the severity of colitis. | [2] |

Experimental Protocols for Evaluating RIPK1 Inhibitors in Autoimmune Disease Models

The following are detailed, representative protocols for assessing the efficacy of a potent RIPK1 inhibitor, such as this compound, in established mouse models of autoimmune diseases.

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This model is widely used to study rheumatoid arthritis.[9][10][11][12]

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound (or vehicle control)

-

Standard laboratory equipment for injections and animal monitoring

Procedure:

-

Preparation of Emulsion: Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid. Emulsify this solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization).

-

Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.

-

Treatment Administration: Begin administration of this compound or vehicle control at a predetermined dose and schedule (e.g., daily oral gavage) starting from day 21 (prophylactic) or upon the first signs of arthritis (therapeutic).

-

Arthritis Scoring: Monitor mice daily for the onset and severity of arthritis starting from day 21. Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint rigidity. The maximum score per mouse is 16.

-

Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-17) and harvest paws for histological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice

This model mimics the pathology of inflammatory bowel disease, particularly ulcerative colitis.[13][14][15][16][17]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

This compound (or vehicle control)

-

Standard laboratory equipment for animal monitoring

Procedure:

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7 consecutive days. Control mice receive regular drinking water.

-

Treatment Administration: Administer this compound or vehicle control daily (e.g., via oral gavage or intraperitoneal injection) starting from day 0 of DSS administration.

-

Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) based on these parameters.

-

Endpoint Analysis: On day 8, euthanize the mice. Measure the length of the colon (a shorter colon indicates more severe inflammation). Collect colonic tissue for histological analysis of inflammation, ulceration, and immune cell infiltration, and for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Imiquimod-Induced Psoriasis-like Skin Inflammation in BALB/c or C57BL/6 Mice

This model is used to study the pathogenesis of psoriasis and to screen for potential therapeutics.[18][19][20][21][22]

Materials:

-

Female BALB/c or C57BL/6 mice (8-10 weeks old)

-

5% Imiquimod cream

-

This compound (formulated for topical or systemic administration) or vehicle control

-

Calipers for measuring skin thickness

Procedure:

-

Induction of Psoriasis-like Lesions: Shave the back of the mice. Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

-

Treatment Administration: Administer this compound or vehicle control daily. This can be done topically to the inflamed skin or systemically (e.g., oral gavage), starting from the first day of imiquimod application.

-

Scoring of Skin Inflammation: Evaluate the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score. Score erythema, scaling, and skin thickness on a scale of 0-4.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice. Collect skin tissue for histological analysis (to assess epidermal thickness, acanthosis, and inflammatory cell infiltrate) and for gene expression analysis of pro-inflammatory cytokines (e.g., IL-17, IL-23). Spleen weight can also be measured as an indicator of systemic inflammation.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental designs is crucial for understanding the mechanism of action and the evaluation process for RIPK1 inhibitors.

RIPK1 Signaling Pathway Downstream of TNFR1

The following diagram illustrates the central role of RIPK1 in mediating pro-survival, apoptotic, and necroptotic signals upon TNF-α binding to its receptor, TNFR1.

Caption: RIPK1 signaling downstream of TNFR1.

General Experimental Workflow for a RIPK1 Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a novel RIPK1 inhibitor in an autoimmune disease model.

Caption: Preclinical evaluation workflow.

Conclusion

Inhibitors of RIPK1 kinase activity hold considerable promise as a therapeutic strategy for autoimmune diseases by targeting a key node in inflammatory and cell death signaling. While specific in vivo data for the potent inhibitor this compound are not yet widely available, the established role of RIPK1 in the pathology of diseases like rheumatoid arthritis, inflammatory bowel disease, and psoriasis provides a strong rationale for its investigation. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and other novel RIPK1 inhibitors in relevant preclinical models. Further research is necessary to fully elucidate the therapeutic potential of this specific compound and to translate the preclinical findings into clinical applications for patients with autoimmune diseases.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A randomised, placebo-controlled study of RIPK1 inhibitor GSK2982772 in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chondrex.com [chondrex.com]

- 10. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 12. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 14. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mpbio.com [mpbio.com]

- 16. yeasenbio.com [yeasenbio.com]

- 17. researchgate.net [researchgate.net]

- 18. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]

- 19. frontierspartnerships.org [frontierspartnerships.org]

- 20. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 21. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]

Understanding the Kinase-Independent Functions of RIPK1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular fate, orchestrating a complex network of signaling pathways that control inflammation, cell survival, and programmed cell death.[1][2][3] While its kinase activity is a well-established driver of necroptosis and apoptosis, a growing body of evidence highlights the essential kinase-independent scaffolding functions of RIPK1 in cell survival and inflammation.[2][4] This guide delves into the kinase-independent effects of RIPK1, providing a framework for understanding and investigating these critical cellular processes. While specific inhibitors are in development, this document will focus on the broader understanding of RIPK1's dual roles, which is fundamental for the development of novel therapeutics targeting this multifaceted protein.

The Dichotomy of RIPK1 Function: Kinase vs. Scaffold

RIPK1's cellular functions are broadly categorized into two distinct mechanisms: its enzymatic kinase activity and its role as a protein scaffold.[2] The N-terminal kinase domain is instrumental in inducing cell death pathways, while its intermediate and C-terminal death domains act as a scaffold, bringing together various signaling molecules to initiate pro-survival and inflammatory responses.[2]

The ubiquitination status of RIPK1 is a key determinant in switching between these functions.[5][6] In the presence of cellular inhibitor of apoptosis proteins (cIAPs), RIPK1 is ubiquitinated, creating a platform for the recruitment of downstream kinases that activate the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory and pro-survival genes.[5][6] Conversely, deubiquitination of RIPK1 allows for its kinase activation and the formation of cell death-inducing complexes.[5]

Quantitative Analysis of RIPK1 Functions

The following tables summarize the distinct outcomes associated with RIPK1's kinase-dependent and kinase-independent (scaffolding) functions in key cellular processes.

| Cellular Process | Kinase-Dependent Role of RIPK1 | Kinase-Independent (Scaffold) Role of RIPK1 | Key References |

| NF-κB Activation | Generally inhibitory; phosphorylation by IKKα/β at S25 suppresses kinase activity.[7] | Essential for pathway activation by providing a scaffold for the assembly of the IKK complex.[4][5] | [4][5][7] |

| Apoptosis | Required for RIPK1-dependent apoptosis (RDA) when cIAPs are depleted.[1][2] | The scaffold function can recruit FADD and caspase-8 to form a pro-apoptotic complex (Complex IIa).[2] | [1][2] |

| Necroptosis | Essential for the activation of RIPK3 and subsequent MLKL-mediated cell death.[2][8] | The RHIM domain within the scaffold is crucial for the interaction with RIPK3 to form the necrosome (Complex IIb).[2] | [2][8] |

| Inflammation | Promotes inflammation through the transcriptional induction of inflammatory cytokines.[9] | Mediates the initial pro-inflammatory signaling cascade through NF-κB activation.[4][9] | [4][9] |

Experimental Protocols for Dissecting Kinase-Independent Effects

Distinguishing the kinase-dependent and -independent functions of RIPK1 is crucial for targeted drug development. The following experimental approaches are commonly employed:

Genetic Models: Kinase-Dead vs. Knockout

-

Objective: To differentiate between the loss of kinase activity and the complete absence of the RIPK1 protein.

-

Methodology:

-

Kinase-Dead Mutant (e.g., Ripk1D138N/D138N or Ripk1K45A): Introduce a point mutation in the kinase domain of the Ripk1 gene. This preserves the scaffolding function of the protein while ablating its enzymatic activity.[10]

-

Knockout Model (Ripk1-/-): Complete deletion of the Ripk1 gene. This eliminates both the kinase and scaffolding functions.

-

Comparison: Phenotypic differences between kinase-dead and knockout models reveal the kinase-independent roles of RIPK1. For instance, Ripk1-/- mice exhibit embryonic lethality and severe inflammation, which is not observed in kinase-dead knock-in mice, highlighting the essential pro-survival scaffolding function of RIPK1.[5][11]

-

Pharmacological Inhibition vs. Genetic Knockdown

-

Objective: To compare the effects of inhibiting RIPK1 kinase activity with the complete removal of the protein.

-

Methodology:

-

Pharmacological Inhibition: Treat cells or animals with a specific RIPK1 kinase inhibitor (e.g., Necrostatin-1, GSK2982772). This blocks the kinase-dependent pathways.[4]

-

Genetic Knockdown (e.g., siRNA, shRNA): Reduce or eliminate the expression of the RIPK1 protein. This disrupts both kinase and scaffold-mediated signaling.

-

Analysis: Compare the cellular or physiological outcomes of both interventions. For example, a RIPK1 inhibitor might block necroptosis but not NF-κB activation, whereas RIPK1 knockdown would inhibit both.

-

Immunoprecipitation and Western Blotting

-

Objective: To analyze the composition of RIPK1-containing signaling complexes.

-

Methodology:

-

Cell Lysis: Prepare cell lysates under conditions that preserve protein-protein interactions.

-

Immunoprecipitation: Use an antibody specific to RIPK1 to pull down RIPK1 and its interacting partners.

-

Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and probe with antibodies against suspected complex components (e.g., TRADD, TRAF2, FADD, Caspase-8, RIPK3) to determine the effect of kinase inhibition on complex formation.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of RIPK1 in key signaling pathways and a typical experimental workflow for investigating its kinase-independent functions.

Caption: RIPK1 Signaling Pathways.

Caption: Experimental Workflow.

Conclusion

A thorough understanding of the kinase-independent scaffolding functions of RIPK1 is paramount for the development of safe and effective therapeutics. While inhibiting RIPK1 kinase activity can be beneficial in diseases driven by necroptosis, preserving its pro-survival scaffolding function is likely crucial to avoid unintended cytotoxicity. The experimental frameworks and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers aiming to dissect the multifaceted roles of RIPK1 and design novel therapeutic strategies that selectively target its pathological activities.

References

- 1. RIPK1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]

- 3. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]

- 4. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | RIPK1-Associated Inborn Errors of Innate Immunity [frontiersin.org]

- 7. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ripk1-IN-21: An In Vitro Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of Ripk1-IN-21, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. This compound (also known as Compound I-5) is a potent inhibitor of RIPK1 with a reported half-maximal effective concentration (EC50) of 14.8 nM, making it a valuable tool for studying the biological functions of RIPK1 and for potential therapeutic development.[3][4]

Mechanism of Action

RIPK1 acts as a central node in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex (Complex I), where it can initiate pro-survival signaling through the activation of NF-κB.[5][6] Alternatively, under specific cellular conditions, particularly when caspase-8 is inhibited, RIPK1 can form a cytosolic complex known as the necrosome (Complex IIb) with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL).[7] The kinase activity of RIPK1 is essential for the activation of RIPK3, which in turn phosphorylates and activates MLKL, the ultimate executioner of necroptosis.[7] this compound exerts its inhibitory effect by targeting the kinase activity of RIPK1, thereby blocking the downstream signaling cascade that leads to necroptosis.

Quantitative Data

The following table summarizes the in vitro potency of this compound and provides a comparison with other known RIPK1 inhibitors.

| Compound | Assay Type | Cell Line/System | IC50/EC50 (nM) | Reference |

| This compound | Necroptosis Assay | - | 14.8 | [3][4] |

| Necrostatin-1s (Nec-1s) | Necroptosis Assay | HT-29 | ~1100 (ITDRF CETSA) | [8] |

| PK68 | Necroptosis Assay | Human/Mouse Cells | 14-22 | [9] |

| PK68 | In Vitro Kinase Assay | Recombinant hRIPK1 | ~90 | [9] |

| Compound 25 | ITDRF CETSA | HT-29 | 5.0 | [8] |

| Compound 22 | ITDRF CETSA | HT-29 | 6.5 | [8] |

Signaling Pathway

The diagram below illustrates the central role of RIPK1 in the TNF-α signaling pathway and the point of intervention for this compound.

Caption: TNF-α signaling pathway leading to either NF-κB activation or necroptosis.

Experimental Protocols

In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the direct inhibitory activity of this compound on recombinant RIPK1.

Materials:

-

Recombinant human RIPK1 enzyme (e.g., from Promega or BPS Bioscience)[10][11]

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a 2X solution of recombinant RIPK1 enzyme in kinase assay buffer.

-

Prepare a 2X solution of MBP substrate and ATP in kinase assay buffer.

-

Serially dilute this compound in DMSO and then in kinase assay buffer to create a 4X concentration series.

-

Add 5 µL of the 4X this compound dilution or vehicle (DMSO) to the wells of the 96-well plate.

-

Add 10 µL of the 2X enzyme solution to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the in vitro RIPK1 kinase assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[12][13]

Materials:

-

HT-29 human colorectal adenocarcinoma cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Western blot apparatus and reagents

-

Primary antibody against human RIPK1

-

Secondary HRP-conjugated antibody

Procedure:

-

Culture HT-29 cells to ~80% confluency.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 60°C). Include a non-heated control.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble RIPK1 in each sample by Western blotting.

-

The binding of this compound will stabilize RIPK1, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Cellular Necroptosis Assay

This assay measures the ability of this compound to protect cells from induced necroptosis. HT-29 cells are a commonly used model for this purpose.[14][15]

Materials:

-

HT-29 cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Human TNF-α

-

SMAC mimetic (e.g., BV6 or SM-164)

-

Pan-caspase inhibitor (e.g., zVAD-fmk)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom, white-walled plates

-

Plate reader capable of luminescence detection

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1 hour.

-

Induce necroptosis by adding a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD-fmk (e.g., 20 µM).

-

Include control wells with cells only, cells with vehicle, and cells with the necroptosis-inducing agents but no inhibitor.

-

Incubate the plate for 24 hours at 37°C.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the percent protection for each concentration of this compound and determine the EC50 value.

Western Blot Analysis of Necroptosis Signaling

This protocol is used to confirm that this compound inhibits the necroptosis pathway by assessing the phosphorylation status of key signaling proteins.

Materials:

-

HT-29 cells

-

Complete growth medium

-

This compound, TNF-α, SMAC mimetic, zVAD-fmk

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blot apparatus and reagents

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

Secondary HRP-conjugated antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HT-29 cells in 6-well plates and grow to ~80% confluency.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Induce necroptosis as described in the cellular necroptosis assay.

-

After an appropriate incubation time (e.g., 6-8 hours), wash the cells with cold PBS and lyse them.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of RIPK1, RIPK3, and MLKL, as well as the loading control.

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A reduction in the phosphorylation of RIPK1, RIPK3, and MLKL in the presence of this compound indicates inhibition of the necroptosis signaling pathway.[16][17][18]

References

- 1. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Receptor-interacting protein kinase 1 (RIPK1) regulates cervical cancer cells via NF-κB–TNF-α pathway: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of RIPK1 and RIPK3 in Cardiovascular Disease [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. RIPK1 Kinase Enzyme System [promega.com]

- 12. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]

- 15. Proteasome inhibition blocks necroptosis by attenuating death complex aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Ripk1-IN-21 in a Mouse Model of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk1-IN-21, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in established mouse models of sepsis. The protocols detailed below are intended to facilitate the investigation of this compound's therapeutic potential in mitigating the systemic inflammation and organ damage characteristic of this life-threatening condition.

Introduction to this compound and its Role in Sepsis

Sepsis is a dysregulated host response to infection that leads to life-threatening organ dysfunction. A key pathological feature of sepsis is the "cytokine storm," an excessive release of pro-inflammatory cytokines that drives systemic inflammation and tissue injury. RIPK1 is a critical signaling node that regulates both inflammation and programmed cell death pathways, including necroptosis. In sepsis, the activation of RIPK1 kinase activity contributes to the inflammatory cascade and cell death, making it a promising therapeutic target.

This compound, also known as ZB-R-55, is a highly potent, orally bioavailable, dual-mode inhibitor of RIPK1. It has demonstrated significant therapeutic effects in preclinical models of inflammatory diseases, including sepsis. By inhibiting the kinase activity of RIPK1, this compound can attenuate the production of inflammatory cytokines and prevent necroptotic cell death, thereby offering a potential intervention for the devastating consequences of sepsis.

Key Signaling Pathway: RIPK1-Mediated Inflammation and Necroptosis

The following diagram illustrates the central role of RIPK1 in TNF-α signaling, a key pathway in the inflammatory response during sepsis. This compound acts by inhibiting the kinase activity of RIPK1, thereby blocking the downstream signaling that leads to inflammation and necroptosis.

Application Notes and Protocols for Ripk1-IN-21: A Guide to Inhibiting Necroptosis in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in the pathogenesis of a wide range of human diseases, including inflammatory and neurodegenerative disorders.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[4] The execution of necroptosis is critically dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[1][4][5] RIPK1 acts as a central signaling node, capable of promoting either cell survival or initiating cell death pathways like apoptosis and necroptosis.[2][6]

Ripk1-IN-21 is a potent and selective inhibitor of RIPK1 kinase activity. By targeting RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis. These application notes provide a comprehensive overview of the mechanism of action of RIPK1 inhibitors and detailed protocols for their use in cell culture to study and inhibit necroptosis.

Mechanism of Action: Inhibition of the Necroptosis Signaling Pathway

The best-characterized pathway for necroptosis induction is initiated by tumor necrosis factor (TNF) binding to its receptor, TNFR1.[5][7] This binding event leads to the formation of a membrane-bound complex known as Complex I, which primarily promotes cell survival and inflammation through the activation of NF-κB.[4][8] However, under conditions where components of Complex I are inhibited or in the absence of caspase-8 activity, RIPK1 can dissociate and form a cytosolic death-inducing complex, known as the necrosome or Complex IIb.[2][4][8]

Within the necrosome, RIPK1 and RIPK3 interact through their RIP Homotypic Interaction Motifs (RHIMs).[2][5] This interaction leads to the phosphorylation and activation of both kinases.[9] Activated RIPK3 then phosphorylates MLKL.[1][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents, a hallmark of necrotic cell death.[4][9]

This compound, as a RIPK1 kinase inhibitor, prevents the autophosphorylation of RIPK1, a critical step for the activation of the necrosome.[4] By inhibiting RIPK1's kinase activity, the downstream phosphorylation and activation of RIPK3 and MLKL are blocked, thereby preventing the execution of necroptosis.

Quantitative Data for RIPK1 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory concentrations of other well-characterized RIPK1 inhibitors to provide a reference for experimental design.

| Inhibitor | Target(s) | IC50 / EC50 | Cell Line / Assay Condition | Reference(s) |

| Necrostatin-1 (Nec-1) | RIPK1 | EC50 = 494 nM | TNFα-induced necroptosis in Jurkat cells | [10] |

| GSK2982772 | RIPK1 | IC50 = 1 nM | Human RIPK1 kinase activity | [10] |

| PK68 | RIPK1 | IC50 = 90 nM | RIPK1 kinase activity | [10] |

| ZB-R-55 | RIPK1 | IC50 = 5.7 nM (enzymatic), 0.34 nM (cellular) | U937 cells stimulated with TNF, SMAC mimetic, and zVAD.fmk | [11] |

Experimental Protocols

The following are detailed protocols for inducing and inhibiting necroptosis in a cell culture setting.

Experimental Workflow

Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and its inhibition by a RIPK1 inhibitor.

Materials:

-

HT-29 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human TNFα

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound (or other RIPK1 inhibitor)

-

DMSO (vehicle control)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Propidium Iodide (PI)

-

Hoechst 33342

Procedure:

-

Cell Seeding:

-

Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Preparation and Pre-treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle.

-

Pre-incubate the cells for 1-2 hours at 37°C.

-

-

Induction of Necroptosis:

-

Prepare a necroptosis-inducing cocktail containing human TNFα (final concentration 20 ng/mL) and z-VAD-fmk (final concentration 20 µM) in culture medium.

-

Add 100 µL of the necroptosis-inducing cocktail to the appropriate wells.

-

For control wells, add 100 µL of medium without the inducers.

-

-

Incubation:

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for your specific experimental setup.

-

-

Assessment of Cell Viability (CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated, non-induced control.

-

-

Assessment of Cell Death (PI Staining and Microscopy):

-

To visualize cell death, add Propidium Iodide (1 µg/mL) and Hoechst 33342 (1 µg/mL) to the wells.

-

Incubate for 15 minutes at 37°C.

-

Image the cells using a fluorescence microscope. PI-positive (red) cells are considered dead, while Hoechst stains the nuclei of all cells (blue).

-

Protocol 2: Western Blot Analysis of Necroptosis Markers

This protocol is for detecting the phosphorylation of key necroptosis proteins, RIPK1 and MLKL, to confirm the mechanism of inhibition.

Materials:

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed HT-29 cells in 6-well plates and treat with this compound and necroptosis inducers as described in Protocol 1.

-

After the desired incubation period, wash the cells with ice-cold PBS.

-

Lyse the cells in 100-200 µL of ice-cold lysis buffer per well.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the levels of phosphorylated and total RIPK1 and MLKL.

-

Expected Results

-

Cell Viability Assays: Treatment with a necroptosis-inducing stimulus (e.g., TNFα + z-VAD-fmk) should significantly decrease cell viability. Pre-treatment with an effective concentration of this compound is expected to rescue cell viability in a dose-dependent manner.

-

Microscopy: In necroptosis-induced wells, a significant number of cells will be stained with Propidium Iodide, indicating loss of membrane integrity. This compound treatment should markedly reduce the number of PI-positive cells.

-

Western Blot Analysis: Induction of necroptosis should lead to a detectable increase in the phosphorylation of RIPK1 (at Ser166) and MLKL (at Ser358). Treatment with this compound is expected to inhibit the phosphorylation of both RIPK1 and MLKL.

Troubleshooting

| Issue | Possible Cause | Suggestion |

| No induction of necroptosis | Cell line is not sensitive to the stimulus. | Use a cell line known to be sensitive to necroptosis (e.g., L929, HT-29). Confirm the activity of TNFα and z-VAD-fmk. |

| High background cell death | Cells are overgrown or stressed. | Ensure optimal cell culture conditions and do not let cells become over-confluent. |

| Inconsistent results | Inconsistent cell seeding or reagent addition. | Use a multichannel pipette for reagent addition and ensure a homogenous cell suspension when seeding. |

| This compound is not effective | Incorrect concentration or compound instability. | Perform a dose-response curve to determine the optimal concentration. Ensure proper storage and handling of the inhibitor. |

| No phosphorylation signal on Western blot | Inappropriate time point for lysis. | Perform a time-course experiment to determine the peak of RIPK1 and MLKL phosphorylation. Ensure the use of phosphatase inhibitors in the lysis buffer. |

Conclusion

This compound represents a valuable tool for the study of necroptosis. By specifically targeting the kinase activity of RIPK1, it allows for the elucidation of the role of this pathway in various cellular processes and disease models. The protocols provided herein offer a framework for utilizing this compound and other RIPK1 inhibitors to effectively inhibit necroptosis in cell culture, enabling further research into the therapeutic potential of targeting this cell death pathway.

References

- 1. Necroptosis: a crucial pathogenic mediator of human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Detection of p-RIPK1 by Western Blot Following Ripk1-IN-21 Treatment

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of phosphorylated Receptor-Interacting Protein Kinase 1 (p-RIPK1) by Western blot in cell culture models following treatment with a RIPK1 inhibitor, exemplified by Ripk1-IN-21. This protocol is designed to enable researchers to assess the efficacy of RIPK1 inhibitors in modulating the cellular signaling pathways involved in inflammation and cell death.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] The kinase activity of RIPK1 is tightly controlled by post-translational modifications, most notably phosphorylation. Phosphorylation at specific residues can either promote or inhibit RIPK1's kinase activity and subsequent signaling cascades. For instance, autophosphorylation at serine 166 (S166) is a well-established marker for the activation of RIPK1 kinase activity, a critical step in the induction of necroptosis.[3] Conversely, phosphorylation at other sites, such as serine 25 by IKKα/β, can inhibit RIPK1's death-inducing functions.[4][5]

Given its central role in pathological cell death and inflammation, RIPK1 has emerged as a promising therapeutic target for a range of human diseases. The development of small molecule inhibitors of RIPK1, such as this compound, requires robust and reproducible methods to evaluate their on-target effects within a cellular context. Western blotting for phosphorylated RIPK1 (p-RIPK1) is a fundamental technique to determine the inhibitory potential of such compounds.

This application note details a comprehensive Western blot protocol to measure the levels of p-RIPK1 (specifically pS166) in response to cellular stimulation and treatment with this compound.

Signaling Pathway

The signaling pathway involving RIPK1 is complex, with its activation leading to divergent cellular outcomes. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I). In this complex, RIPK1 can be ubiquitinated, leading to the activation of pro-survival pathways like NF-κB and MAPK.[6] However, under certain conditions, particularly when pro-survival signals are inhibited, RIPK1 can dissociate from the membrane to form a cytosolic death-inducing complex. In the absence of active Caspase-8, RIPK1 recruits RIPK3 to form the necrosome (Complex IIb), leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and execution of necroptosis.[3][5] The kinase activity of RIPK1 is essential for this process, and inhibitors like this compound are designed to block this activity.

Figure 1: Simplified RIPK1 signaling pathway. This compound inhibits RIPK1 activation.

Experimental Workflow

The general workflow for this protocol involves cell culture, stimulation to induce RIPK1 phosphorylation, treatment with this compound, cell lysis, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection.

Figure 2: Experimental workflow for Western blot analysis of p-RIPK1.

Experimental Protocols

Materials and Reagents

-

Cell Line: HT-29 (human colorectal adenocarcinoma) or other suitable cell line.

-

Culture Medium: McCoy's 5A (for HT-29), DMEM, or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Stimulation Reagents:

-

Human TNFα (Tumor Necrosis Factor-alpha)

-

SMAC mimetic (e.g., Birinapant, SM-164)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

-

Inhibitor: this compound (dissolved in DMSO)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

-

Transfer Buffer: Standard transfer buffer for wet or semi-dry transfer.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-phospho-RIPK1 (Ser166)

-

Mouse anti-total-RIPK1

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Wash Buffer: TBST.

Procedure

-

Cell Culture and Plating:

-

Culture HT-29 cells in McCoy's 5A medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

-

Inhibitor Treatment and Stimulation:

-

On the day of the experiment, remove the culture medium and replace it with fresh, serum-free medium.

-

Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.

-

Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.

-

To induce necroptosis and RIPK1 phosphorylation, add a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor z-VAD-fmk (e.g., 20 µM) to the wells.[7]

-

Incubate for the desired time period (e.g., 4-6 hours). A time-course experiment is recommended to determine the optimal stimulation time.

-

-

Cell Lysis:

-

Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein) to new, pre-chilled tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer.

-

-

Sample Preparation and SDS-PAGE:

-

Prepare samples by adding 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.